Dimesna Exhibits 3.25-Fold Longer Plasma Half-Life Than Mesna in Human Subjects
Dimesna demonstrates substantially prolonged systemic retention compared to its reduced monomer mesna. Following a single 800 mg intravenous dose, the plasma half-life of dimesna was measured at 1.17 hours, whereas mesna was rapidly eliminated with a half-life of only 0.36 hours [1]. This pharmacokinetic divergence has mechanistic implications for sustained prodrug delivery to target tissues.
| Evidence Dimension | Plasma elimination half-life (t½) |
|---|---|
| Target Compound Data | 1.17 hours (dimesna) |
| Comparator Or Baseline | 0.36 hours (mesna) |
| Quantified Difference | 3.25-fold longer half-life for dimesna |
| Conditions | Human subjects following single 800 mg intravenous mesna dose; dimesna formed endogenously from mesna oxidation and measured concurrently |
Why This Matters
Extended half-life supports less frequent dosing or sustained drug exposure in preclinical chemoprotection protocols, directly impacting experimental design and resource allocation.
- [1] CARACTERÍSTICAS MESNA [Mesna prescribing information]. Bulas.med.br. Updated 2016 May 28. View Source
